1-Methyl-2-oxo-3H-indole-4-carboxylic acid
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Overview
Description
“1-Methyl-2-oxo-3H-indole-4-carboxylic acid” is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” can be found in various databases .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” can be found in various databases .Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” can be used in the synthesis of indole derivatives, which are biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antiviral Activity
Indole derivatives, including “1-Methyl-2-oxo-3H-indole-4-carboxylic acid”, have shown potential antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory activity . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been used in the development of anticancer drugs . The compound “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the synthesis of these anticancer drugs .
Anti-HIV Activity
Indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of anti-HIV drugs .
Antioxidant Activity
Indole derivatives have shown antioxidant activity . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of antioxidant drugs .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of antidiabetic drugs .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-methyl-2-oxo-3h-indole-4-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in various biological activities . It can be inferred that 1-Methyl-2-oxo-3H-indole-4-carboxylic acid may have a similar mode of action.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Methyl-2-oxo-3H-indole-4-carboxylic acid may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-8-4-2-3-6(10(13)14)7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDQEHFBXAFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-3H-indole-4-carboxylic acid |
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